molecular formula C15H19NO B5542022 cyclohexyl(2,3-dihydro-1H-indol-1-yl)methanone

cyclohexyl(2,3-dihydro-1H-indol-1-yl)methanone

Cat. No.: B5542022
M. Wt: 229.32 g/mol
InChI Key: ZNDLFSZJCYJQNJ-UHFFFAOYSA-N
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Description

Cyclohexyl(2,3-dihydro-1H-indol-1-yl)methanone is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological and pharmacological activities. This compound features a cyclohexyl group attached to a methanone moiety, which is further connected to a 2,3-dihydro-1H-indole ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexyl(2,3-dihydro-1H-indol-1-yl)methanone typically involves the reaction of cyclohexyl ketone with 2,3-dihydro-1H-indole under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone in the presence of an acid catalyst . The reaction conditions often include refluxing the reactants in an acidic medium, such as acetic acid or hydrochloric acid, to facilitate the formation of the indole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl(2,3-dihydro-1H-indol-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and various substituted indole compounds .

Mechanism of Action

The mechanism of action of cyclohexyl(2,3-dihydro-1H-indol-1-yl)methanone involves its interaction with specific molecular targets and pathways. The indole ring can interact with various biological receptors, leading to modulation of cellular processes. The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexyl(2,3-dihydro-1H-indol-1-yl)methanone is unique due to its specific cyclohexyl and methanone substituents, which confer distinct chemical and biological properties compared to other indole derivatives .

Properties

IUPAC Name

cyclohexyl(2,3-dihydroindol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO/c17-15(13-7-2-1-3-8-13)16-11-10-12-6-4-5-9-14(12)16/h4-6,9,13H,1-3,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNDLFSZJCYJQNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24783379
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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